(2-Azidoethyl)diethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4/c1-3-10(4-2)6-5-8-9-7/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUPQWIGBVGEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 2 Azidoethyl Diethylamine
Historical Development of Synthetic Approaches to Azidoethylamines
The synthesis of azidoethylamines is rooted in the broader history of organic azide (B81097) chemistry, which dates back over a century. Early methods for creating the C-N₃ bond were foundational to the approaches used today. The most significant historical methods that laid the groundwork for azidoethylamine synthesis include the nucleophilic substitution of alkyl halides with inorganic azides and the reaction of hydrazines with nitrosylating agents at.ua.
The primary route, nucleophilic substitution, became a cornerstone of organic synthesis due to its reliability and the ready availability of starting materials. The reaction of an alkyl halide with sodium azide (NaN₃) in a suitable solvent was established early on as the most direct method for introducing the azide group at.ua. This approach was systematically applied to a vast range of substrates, including those containing amine functionalities, which led to the development of synthetic routes for compounds like (2-Azidoethyl)diethylamine. The evolution of these methods has focused on improving reaction conditions, managing the reactivity of substrates with multiple functional groups, and enhancing the safety of handling potentially energetic azide compounds nottingham.ac.ukcam.ac.uk.
Primary Synthetic Pathways for this compound
The synthesis of this compound is dominated by two main strategies: the direct substitution on a halogenated precursor and, to a lesser extent, the transfer of an azide group to a suitable amino precursor.
Nucleophilic Substitution Reactions with Halogenated Precursors
The most prevalent and straightforward method for synthesizing this compound is the nucleophilic substitution (Sɴ2) reaction. This pathway involves the reaction of an N,N-diethyl-2-haloethylamine, typically N,N-diethyl-2-chloroethylamine, with an alkali metal azide, most commonly sodium azide at.uamasterorganicchemistry.com.
The reaction proceeds by the azide ion (N₃⁻), a potent nucleophile, attacking the electrophilic carbon atom bonded to the halogen, displacing it to form the carbon-azide bond masterorganicchemistry.com. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the azide salt while leaving the azide anion highly reactive masterorganicchemistry.com. The general scheme is as follows:
(C₂H₅)₂NCH₂CH₂Cl + NaN₃ → (C₂H₅)₂NCH₂CH₂N₃ + NaCl
Factors influencing this reaction include the nature of the leaving group, with iodides being more reactive than bromides, which are in turn more reactive than chlorides mdma.ch. However, the chloro-precursor is often used due to its commercial availability and stability sigmaaldrich.com.
| Precursor | Azide Source | Solvent | Temperature (°C) | Typical Yield (%) |
| N,N-Diethyl-2-chloroethylamine HCl | Sodium Azide (NaN₃) | Water/Organic (PTC) | 80-100 | >90 |
| N,N-Diethyl-2-chloroethylamine HCl | Sodium Azide (NaN₃) | DMSO | 60-80 | 85-95 |
| N,N-Diethyl-2-bromoethylamine HBr | Sodium Azide (NaN₃) | DMF | 50-70 | >95 |
Azide Transfer Reactions
Azide transfer, or diazo-transfer, reactions represent an alternative, though less direct, route. This methodology typically involves the conversion of a primary amine to an azide using a diazo-transfer reagent, such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide nih.govresearchgate.net. For the synthesis of this compound, this would necessitate starting with a precursor containing a primary amino group, such as N,N-diethylethylenediamine.
The reaction mechanism involves the primary amine acting as a nucleophile, attacking the azide transfer reagent, which ultimately leads to the formation of the corresponding organic azide and a sulfonamide byproduct researchgate.net. While highly effective for primary amines, its application for this specific target compound is not widely documented and would represent a more complex synthetic route compared to nucleophilic substitution. Recent advancements have demonstrated copper-catalyzed diazo-transfer reactions that proceed under mild conditions, which could potentially be applied to suitable precursors nih.govsemanticscholar.org.
Role of Diethylamine (B46881) in the Synthesis of Precursors and Target Compound
Diethylamine is the fundamental building block for the synthesis of this compound, as it provides the diethylamino moiety of the target molecule. Its primary role is in the production of the necessary halogenated precursor, N,N-diethyl-2-chloroethylamine.
There are two principal industrial routes to this precursor starting from diethylamine:
Reaction with 2-Chloroethylamine (B1212225) Hydrochloride : Diethylamine can be reacted directly with 2-chloroethylamine hydrochloride. In this process, diethylamine acts as both a nucleophile and a base to neutralize the hydrogen chloride that is formed google.comgoogle.com.
Two-Step Synthesis via N,N-Diethylethanolamine : A common and efficient method involves the initial reaction of diethylamine with ethylene (B1197577) oxide. This reaction opens the epoxide ring to form N,N-diethylethanolamine. This intermediate alcohol is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield N,N-diethyl-2-chloroethylamine, often isolated as its more stable hydrochloride salt.
The choice of route depends on the availability of starting materials and the desired scale of production. The two-step process via the ethanolamine (B43304) intermediate is often preferred for its high efficiency and control over side reactions.
Catalytic and Stoichiometric Considerations in Azidoethylation Reactions
To enhance the efficiency of the nucleophilic substitution pathway, catalytic methods are often employed. Phase-transfer catalysis (PTC) is particularly effective for reactions involving a water-soluble nucleophile (sodium azide) and an organic-soluble substrate (the halogenated precursor) mdma.chcrdeepjournal.org.
A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide or Aliquat 336) or a crown ether, facilitates the transfer of the azide anion from the aqueous phase to the organic phase where the reaction occurs. This dramatically increases the reaction rate, allows for lower reaction temperatures, and often leads to higher yields by minimizing side reactions mdma.chphasetransfer.com.
Stoichiometric considerations are also crucial for maximizing product yield. In the nucleophilic substitution reaction, a molar excess of the azide source (typically 1.5 to 2.0 equivalents of sodium azide relative to the alkyl halide) is used. This high concentration of the nucleophile helps to drive the reaction to completion according to Le Châtelier's principle.
| Catalyst Type | Example Catalyst | Role in Reaction |
| Quaternary Ammonium Salt | Aliquat 336 | Transfers N₃⁻ from aqueous to organic phase |
| Crown Ether | 18-Crown-6 | Solubilizes NaN₃ in organic solvents |
| Amine | Tributylamine | In-situ formation of quaternary ammonium salt |
Purity, Isolation, and Yield Optimization in Synthetic Procedures
The isolation and purification of this compound require careful handling due to the potential thermal instability of low-molecular-weight organic azides nottingham.ac.uk. A typical workup procedure following the nucleophilic substitution reaction involves quenching the reaction mixture with water to dissolve the inorganic salts (e.g., NaCl). The aqueous solution is then extracted with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
The combined organic extracts are subsequently washed with water and brine to remove any remaining water-soluble impurities. After drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure.
Yield optimization is achieved by systematically adjusting key reaction parameters:
Solvent : Polar aprotic solvents (DMSO, DMF) are highly effective for Sɴ2 reactions involving anionic nucleophiles masterorganicchemistry.com.
Temperature : While higher temperatures increase reaction rates, they can also promote side reactions or decomposition of the azide product. The optimal temperature is typically determined empirically to balance reaction speed and product stability.
Catalyst : The use and concentration of a phase-transfer catalyst can significantly impact reaction time and yield mdma.ch.
Purity of Precursors : Using a high-purity halogenated precursor is essential to avoid side products that can complicate purification.
Final purification is typically achieved by vacuum distillation, which allows for the separation of the volatile product from non-volatile impurities at a lower temperature, thus minimizing the risk of decomposition.
Reactivity Profiles and Mechanistic Investigations of 2 Azidoethyl Diethylamine
Reactivity of the Azido (B1232118) Group
The chemical behavior of (2-Azidoethyl)diethylamine is dominated by the azido (-N₃) group. This functional group is a versatile precursor for the synthesis of various nitrogen-containing compounds, primarily through cycloaddition reactions and reductions.
1,3-Dipolar Cycloaddition Reactions
Organic azides, such as the one in this compound, are classic 1,3-dipoles. They readily participate in [3+2] cycloaddition reactions with various unsaturated systems (dipolarophiles) to form five-membered heterocyclic rings.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used reaction for forming 1,2,3-triazoles. nih.gov This reaction, a cornerstone of "click chemistry," involves the reaction of an azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst. bioclone.netorganic-chemistry.org The process is characterized by high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov
The mechanism involves the formation of a copper(I) acetylide intermediate. nih.gov The presence of the copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition, which often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.gov For this compound, this pathway offers a reliable method for conjugation to alkyne-containing molecules. The reaction is typically tolerant of a wide range of functional groups and can be performed in various solvents, including water. organic-chemistry.org
Table 1: Key Features of the CuAAC Reaction
| Feature | Description |
|---|---|
| Reactants | Organic Azide, Terminal Alkyne |
| Catalyst | Copper(I) source (e.g., CuI, or Cu(II) with a reducing agent like sodium ascorbate) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | High (exclusively 1,4-isomer) |
| Reaction Conditions | Mild, often at room temperature; tolerant of aqueous media |
To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, as the dipolarophile. enamine.net The high ring strain of the cycloalkyne provides the driving force for the cycloaddition to occur rapidly at physiological temperatures without the need for a catalyst. magtech.com.cn
The reaction rate of SPAAC is highly dependent on the structure of the cycloalkyne. magtech.com.cn Derivatives like dibenzocyclooctyne (DBCO), bicyclo[6.1.0]non-4-yne (BCN), and difluorinated cyclooctynes (DIFO) have been developed to enhance reaction kinetics. magtech.com.cnenamine.netnih.gov For a compound like this compound, SPAAC would be the method of choice for applications in biological systems where metal toxicity is a concern. The reaction is highly bioorthogonal, meaning it proceeds without interfering with native biological processes. magtech.com.cn
Table 2: Comparison of Common Cyclooctynes Used in SPAAC
| Cyclooctyne Derivative | Key Characteristics | Relative Reactivity |
|---|---|---|
| Cyclooctyne (OCT) | Less strained, lower reactivity. nih.gov | Low |
| Bicyclo[6.1.0]non-4-yne (BCN) | Balances high reactivity with small size. enamine.netnih.gov | High |
| Dibenzocyclooctynol (DIBO) | Second-generation, fast reaction rates, and high stability. enamine.netnih.govnih.gov | Very High |
| Dibenzoazacyclooctyne (DBCO) | One of the most reactive cyclooctynes in SPAAC. enamine.net | Very High |
While azide-alkyne cycloadditions are the most prominent, the azido group can also undergo 1,3-dipolar cycloadditions with other dipolarophiles.
With Nitriles: The reaction of azides with nitriles can lead to the formation of tetrazoles. This reaction, however, often requires harsh conditions, such as high temperatures or the use of Lewis acid catalysts, and may have limitations regarding the electronic nature of the nitrile. Inverse electron-demand cycloadditions, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile, have also been explored for the synthesis of related oxadiazoles. rsc.org
With Olefins (Alkenes): Azides can react with alkenes to form triazolines. These reactions are often less facile than those with alkynes and may require activation, for example, by using electron-deficient alkenes or through photolytic/thermal conditions. The resulting triazoline rings can sometimes be unstable, undergoing rearrangement or loss of dinitrogen gas. The cycloaddition of nitrile oxides and nitrilimines to olefins has been demonstrated for the synthesis of isoxazoline (B3343090) and pyrazoline heterocycles. mdpi.comnih.gov
Staudinger Reaction and Related Transformations
Discovered by Hermann Staudinger, the Staudinger reaction provides a mild method for the reduction of azides to primary amines. organicchemistrytutor.comwikipedia.org The reaction proceeds in two stages: first, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane (or aza-ylide) intermediate with the concomitant loss of nitrogen gas. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In the second step, known as the Staudinger reduction, this intermediate is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.orgalfa-chemistry.com
The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by a four-membered ring transition state that expels N₂. alfa-chemistry.com This method is particularly valuable for substrates containing functional groups that are sensitive to harsher reduction methods like catalytic hydrogenation or metal hydrides. organicchemistrytutor.comorganic-chemistry.org A related transformation, the Staudinger ligation, modifies the phosphine reagent to include an electrophilic trap, leading to the formation of a stable amide bond instead of a simple amine, a reaction widely used in chemical biology. wikipedia.orgchem-station.com
Reduction of the Azido Group to Amine Functionality
The conversion of the azido group in this compound to a primary amine functionality, yielding N,N-diethyl-1,2-ethanediamine, is a fundamental transformation. Besides the Staudinger reduction, several other methods are commonly employed.
Catalytic Hydrogenation: This is a common and efficient method involving the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst). organicchemistrytutor.commasterorganicchemistry.com The reaction is typically clean and high-yielding. However, it is not suitable for molecules containing other reducible functional groups like alkenes or alkynes. organicchemistrytutor.com
Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing alkyl azides to primary amines. masterorganicchemistry.comjove.com The reaction proceeds via nucleophilic hydride transfer. jove.com Other hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), can also be used, sometimes in the presence of catalysts like CoCl₂ or tin(IV) dithiolates to enhance reactivity. organic-chemistry.orgcmu.edu
Table 3: Common Methods for Azide Reduction
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| Staudinger Reduction | R₃P (e.g., PPh₃), then H₂O | Very mild; tolerates many functional groups. organic-chemistry.org | Stoichiometric amounts of phosphine required; phosphine oxide byproduct can complicate purification. wikipedia.org |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction; high yields; catalyst can be recycled. organic-chemistry.org | Reduces other functional groups (alkenes, alkynes, etc.). organicchemistrytutor.com |
| Metal Hydride Reduction | LiAlH₄ or NaBH₄ (often with catalyst) | Powerful and fast reduction. masterorganicchemistry.com | LiAlH₄ is highly reactive and not chemoselective; requires anhydrous conditions and careful workup. |
| Metal-Catalyzed Transfer Hydrogenation | e.g., Ammonium (B1175870) formate, Copper nanoparticles | Avoids use of H₂ gas; often chemoselective. organic-chemistry.org | Catalyst loading and conditions can vary. |
Detailed Reactivity and Mechanistic Profiles of this compound Remain Largely Undocumented in Publicly Available Scientific Literature
A comprehensive review of available scientific literature reveals a significant lack of specific research focused on the chemical compound this compound. While the individual functional moieties, the diethylamine (B46881) group and the azidoethyl group, are well-characterized in organic chemistry, detailed studies concerning their reactivity, interactions, and mechanistic pathways within this specific molecular structure are not readily found. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline on its specific reactivity profiles cannot be generated at this time.
General principles of organic chemistry allow for predictions about the compound's behavior. The diethylamine moiety is known to be a strong nucleophile and a moderate base, while the azide group can participate in various transformations, including cycloadditions and reductions. However, without specific experimental data and mechanistic studies on this compound, any discussion would be speculative and fall short of the required scientific rigor.
Further investigation into proprietary chemical databases or more specialized research literature may be necessary to uncover the specific data required to detail the following aspects of this compound chemistry:
Reactivity of the Diethylamine Moiety: Specific data on the nucleophilic properties, alkylation reactions, Mannich reactions, and aminomethylation involving this compound are needed.
Intramolecular Interactions: Research is required to understand any potential electronic or steric interactions between the tertiary amine and the azide group within the molecule.
Cyclization Pathways: Information on whether this compound undergoes intramolecular cyclization is currently unavailable.
Mechanistic Studies: Detailed mechanistic investigations of key transformations involving this specific compound have not been found in the public domain.
Until such dedicated research is published and accessible, a comprehensive article on the reactivity and mechanistic profile of this compound cannot be accurately constructed.
Applications of 2 Azidoethyl Diethylamine As a Molecular Building Block
Construction of Diverse Organic Heterocycles
The azide (B81097) group in (2-Azidoethyl)diethylamine is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are of significant interest due to their presence in many biologically active molecules and functional materials.
Triazole Formation in Click Chemistry Applications
The most prominent application of azides in heterocyclic synthesis is their participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govjetir.org This reaction provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally suitable for the synthesis of complex molecules. jetir.orgscielo.br
The CuAAC reaction is a powerful tool for creating stable linkages between different molecular fragments. nih.gov The resulting triazole ring is more than just a passive linker; it can participate in hydrogen bonding and dipole interactions, which can be crucial for binding to biological targets. nih.gov This has led to the widespread use of this reaction in drug discovery, bioconjugation, and materials science. nih.govmdpi.com
Table 1: Key Features of CuAAC for Triazole Formation
| Feature | Description |
|---|---|
| Reaction Type | [3+2] Cycloaddition |
| Reactants | Azide and a terminal alkyne |
| Catalyst | Copper(I) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Key Advantages | High efficiency, high selectivity, biocompatibility, mild reaction conditions |
Synthesis of Other Nitrogen-Containing Ring Systems
Beyond the well-known click reaction for triazole synthesis, the azide functionality of molecules like this compound can be utilized to construct a variety of other nitrogen-containing heterocycles. Organic azides are versatile precursors for the synthesis of five- and six-membered heterocyclic systems and their fused analogs. mdpi.com
One notable method is the intramolecular Staudinger/aza-Wittig tandem reaction. This reaction has been employed with N-ω-azidoalkyl-substituted pyrroles, indoles, and imidazoles bearing an aldehyde or ketone. The in situ generated imines can then be reduced to yield medicinally relevant fused heterocycles such as tetrahydropyrrolo[1,2-a]pyrazines and diazepines. rsc.org The versatility of organic azides also extends to the synthesis of other heterocyclic systems including pyrroles, pyrazoles, isoxazoles, oxazoles, and thiazoles through various thermal, catalyzed, or non-catalyzed intra- and intermolecular reactions. mdpi.comorganic-chemistry.org
Functionalization of Biomolecules and Bioconjugation Strategies
The ability to selectively and efficiently modify biological macromolecules in their native environment is a central goal in chemical biology. The azide group, being small and bioorthogonal, is an ideal chemical handle for these purposes. Bioorthogonal reactions involve functional groups that are inert to most biological species but can be selectively ligated with a complementary probe. nih.gov
Incorporation into Nucleic Acid Structures (e.g., RNA modifications)
The site-specific incorporation of modified nucleosides into nucleic acids is a powerful strategy for studying their structure and function. The 2'-azido group has been successfully incorporated into RNA strands through solid-phase chemical synthesis. nih.gov Specifically, 2′-azido-2′-deoxyuridine and 2′-azido-2′-deoxyadenosine have been used as building blocks in RNA synthesis. nih.gov
The presence of the 2'-azido group in RNA provides a handle for subsequent bioconjugation reactions. nih.gov For example, a fluorescence quencher can be attached to the azido (B1232118) group to create a molecular beacon, a type of probe used for the specific detection of DNA and RNA targets. nih.govresearchgate.net This demonstrates that the 2'-azido group, despite its steric proximity to the ribose, retains sufficient reactivity for efficient chemical ligation. nih.govresearchgate.net Furthermore, the 2'-azido modification is considered to have potential for enhancing the performance of small interfering RNAs (siRNAs) due to its small size, polarity, and ability to support the A-form helical structure of double-stranded RNA. nih.gov
Derivatization of Proteins, Peptides, and Carbohydrates
The functionalization of proteins, peptides, and carbohydrates is crucial for understanding their biological roles and for the development of new therapeutics and diagnostics. The azide group can be introduced into these biomolecules to facilitate their conjugation with other molecules of interest.
In proteomics, derivatization of peptide carboxyl groups with reagents containing a tertiary or quaternary amine can increase the charge state of peptides, which in turn enhances their fragmentation efficiency in electron transfer dissociation (ETD) mass spectrometry. nih.gov This leads to more comprehensive peptide sequencing and protein identification. nih.gov
In the field of glycobiology, carbohydrates play critical roles in numerous biological processes. nih.gov Azido-functionalized carbohydrates are valuable intermediates for the synthesis of glycoconjugates. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a straightforward method for connecting azido-sugars to alkyne-functionalized molecules, a strategy widely used in chemical biology. nih.gov
Table 2: Examples of Biomolecule Derivatization
| Biomolecule | Derivatization Strategy | Purpose |
|---|---|---|
| Peptides | Modification of carboxyl groups with amine-containing reagents. nih.gov | Increased charge state for improved mass spectrometry analysis. nih.gov |
Development of Bioorthogonal Probes and Molecular Tags
Bioorthogonal chemistry has revolutionized the study of biomolecules in living systems. nih.gov The azide group, along with the alkyne, is one of the most widely used bioorthogonal functional groups due to its small size and lack of reactivity with most biological molecules. nih.gov The copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions are key bioorthogonal ligations that allow for the specific labeling of azide-tagged biomolecules with probes containing a complementary alkyne. nih.govnih.gov
These probes can be equipped with various reporter groups, such as fluorophores for imaging or affinity tags for enrichment and identification. biorxiv.org The development of bioorthogonal probes has been instrumental in activity-based protein profiling (ABPP), a technique used to study the activity of enzymes in complex biological samples. mdpi.com In ABPP, an azide can be incorporated into an activity-based probe, which then covalently modifies a target enzyme. Subsequent reaction with an alkyne-tagged reporter allows for the detection and identification of the active enzyme. mdpi.com
Role in Polymer and Material Science Applications
This compound serves as a versatile molecular building block in polymer and material science, primarily due to the reactive azide functional group. The azide moiety allows for specific and efficient chemical modifications, enabling the synthesis and functionalization of a wide range of polymeric materials. Its diethylamino group can also influence the properties of the final polymer, such as its solubility, basicity, and coordination ability. The most prominent reaction involving the azide group in this context is the azide-alkyne cycloaddition (AAC), a cornerstone of "click chemistry," which provides a reliable method for covalently linking molecules to polymer chains or scaffolds. nih.govnih.gov
The functionalization of pre-existing polymeric scaffolds is a critical process for tailoring their surface properties and introducing new functionalities to meet the demands of specific applications, from tissue engineering to drug delivery. umich.edumdpi.com The use of molecules containing an azide group, such as this compound, is a powerful strategy for this purpose. The azide group acts as a chemical handle that can be used to attach a wide variety of molecules to a polymer backbone or surface, provided the scaffold has a complementary functional group, typically an alkyne.
The azide-alkyne cycloaddition (AAC) reaction is an exceptionally efficient and user-friendly strategy for the multivalent functionalization of polymeric scaffolds. nih.govnih.gov This method allows for the attachment of molecules functionalized with alcohols, charged groups, bioactive ligands, or imaging agents to azide-bearing polymers. nih.gov For instance, polymers containing azide groups can be modified to create platforms for drug delivery systems, such as block copolymer micelles and multifunctional nanocarriers. nih.gov
A common approach involves synthesizing a polymer with pendant azide groups. For example, poly(2-azidoethyl methacrylate) can be synthesized and then used to modify surfaces, such as those of multiwalled carbon nanotubes. zju.edu.cn The residual azide groups on the surface remain available for further "click" reactions with various functional molecules, allowing for a layer-by-layer functionalization approach. zju.edu.cn This high reactivity enables the creation of complex, multifunctional surfaces with controlled chemical and physical properties. zju.edu.cn
Table 1: Strategies for Polymeric Scaffold Functionalization using Azide Chemistry
| Functionalization Strategy | Description | Key Reaction | Example Application |
|---|---|---|---|
| Surface Grafting | Attaching azide-containing molecules to a polymer surface that has been pre-functionalized with alkyne groups. | Azide-Alkyne Cycloaddition (AAC) | Creating bioactive surfaces on tissue engineering scaffolds to improve cell adhesion and growth. umich.edu |
| Pendant Group Modification | Incorporating azide-containing monomers during polymerization to create a polymer chain with multiple reactive sites for subsequent functionalization. | Controlled Radical Polymerization (e.g., ATRP, RAFT) followed by AAC | Development of multifunctional nanocarriers for targeted drug delivery. nih.gov |
| Layer-by-Layer Assembly | Alternately applying polymers with complementary azide and alkyne functionalities to build up a multilayered, functional coating. | Azide-Alkyne Cycloaddition (AAC) | Controlled release coatings and functionalization of carbon nanotubes. zju.edu.cn |
Beyond modifying existing polymers, this compound and related azido-functionalized monomers are instrumental in the bottom-up synthesis of novel polymeric architectures. cmu.eduacs.org These architectures, which include comb-shaped polymers, dendrimers, and block copolymers, have precisely controlled structures that determine their macroscopic properties and applications. researchgate.net
The ability of the azide group to participate in highly selective reactions allows polymer chemists to design and construct complex macromolecules that would be difficult to synthesize using traditional polymerization methods. For example, a polymer backbone can be created with pendant azide groups, which then serve as initiation points for grafting side chains via click chemistry, leading to the formation of densely functionalized comb or brush polymers. zju.edu.cn
Similarly, in the synthesis of block copolymers, an azide-functionalized block can be coupled with an alkyne-functionalized block to create well-defined amphiphilic structures. These structures can self-assemble in solution to form micelles or other nanostructures relevant to nanotechnology and biomedicine. nih.gov The synthesis of poly(amido-amine)s (PAAs), which have potential in biomaterials and for chelating metal ions, represents another class of polymers where amine-containing monomers are crucial. cmu.edu The incorporation of an azidoethyl group into such structures would combine the properties of PAAs with the reactive versatility of the azide group, opening pathways to new functional materials.
Spectroscopic and Analytical Characterization Methodologies for 2 Azidoethyl Diethylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of a molecule by identifying the number and type of hydrogen atoms and their neighboring environments. In the ¹H NMR spectrum of (2-azidoethyl)diethylamine, distinct signals are expected for the protons of the azidoethyl group and the diethylamino group.
The chemical shifts (δ) are influenced by the electronegativity of adjacent functional groups. The azide (B81097) group (–N₃) and the tertiary amine group (–NR₂) both deshield nearby protons, causing their signals to appear at a lower field (higher ppm value) compared to simple alkanes. pdx.edu
The expected ¹H NMR spectrum would feature:
A triplet corresponding to the methyl (–CH₃) protons of the two ethyl groups. The signal is split into a triplet by the two adjacent methylene (–CH₂–) protons.
A quartet corresponding to the methylene (–CH₂–) protons of the two ethyl groups. This signal is split by the three adjacent methyl (–CH₃) protons.
Two triplets corresponding to the two methylene groups (–CH₂CH₂–) of the azidoethyl chain. Each methylene group's signal is split into a triplet by the protons on the adjacent methylene group. The methylene group directly attached to the highly electronegative azide group is expected to be the most downfield of the aliphatic signals.
The predicted proton chemical shifts, multiplicities, and assignments for this compound are summarized in the table below.
Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift values.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N(CH₂CH₃)₂ | ~1.0 - 1.2 | Triplet (t) | 6H |
| N(CH₂CH₃)₂ | ~2.5 - 2.7 | Quartet (q) | 4H |
| N₃CH₂CH₂N | ~2.6 - 2.8 | Triplet (t) | 2H |
| N₃CH₂CH₂N | ~3.3 - 3.5 | Triplet (t) | 2H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a different chemical environment gives a distinct signal. For this compound, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the four unique carbon environments.
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are affected by the electronic environment. Carbons bonded to electronegative atoms like nitrogen are deshielded and appear at a lower field. pressbooks.pub The carbon atom directly attached to the azide group (C–N₃) is expected to resonate significantly downfield compared to the other sp³-hybridized carbons. libretexts.orgpressbooks.pub
The predicted ¹³C NMR chemical shifts for this compound are detailed in the table below.
Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on analogous structures and standard chemical shift values.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N(CH₂CH₃)₂ | ~12 - 15 |
| N(CH₂CH₃)₂ | ~47 - 50 |
| N₃CH₂CH₂N | ~50 - 53 |
| N₃CH₂CH₂N | ~53 - 56 |
While 1D NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are often necessary for unambiguous structural assignment, especially for complex molecules. wikipedia.org These techniques display correlations between nuclei, providing a complete picture of molecular connectivity. libretexts.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). longdom.org For this compound, COSY would show cross-peaks connecting the signals of the –CH₂– and –CH₃ protons within the ethyl groups, and between the two different –CH₂– groups of the azidoethyl chain, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). wikipedia.org HSQC would be used to definitively assign each carbon signal by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting different spin systems. For instance, HMBC would show a correlation from the methyl protons of the ethyl groups to the methylene carbon of the same group, and more importantly, from the methylene protons on the ethyl groups to the methylene carbon of the azidoethyl chain, confirming the N-N bond connectivity.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlated Nuclei (Proton or Carbon) | Information Gained |
|---|---|---|---|
| COSY | N(CH₂CH₃)₂ | N(CH₂CH₃)₂ | Confirms ethyl group connectivity |
| N₃CH₂CH₂N | N₃CH₂CH₂N | Confirms azidoethyl chain connectivity | |
| HSQC | All Protons | Directly attached Carbons | Assigns each carbon to its proton(s) |
| HMBC | N(CH₂CH₃)₂ | CH₃ and CH₂ of ethyl group | Confirms ethyl group fragment |
| N(CH₂CH₃)₂ | N₃CH₂CH₂N | Confirms diethylamino to azidoethyl linkage |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. semanticscholar.org In ESI-MS, the analyte is ionized directly from solution, typically resulting in minimal fragmentation. uliege.be This method is ideal for confirming the molecular weight of a compound.
For this compound, analysis by ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺. nih.gov Given the molecular formula C₆H₁₄N₄, the integer molecular weight is 142 g/mol . Therefore, the expected [M+H]⁺ ion would appear at an m/z of 143. A characteristic fragmentation pattern for some azide-containing compounds is the loss of a nitrogen molecule (N₂), which would result in a fragment ion at m/z 115. researchgate.net
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition. researchgate.net This is a critical step in confirming the identity of a newly synthesized compound or identifying an unknown.
By comparing the experimentally measured exact mass with the theoretically calculated mass for a given formula, one can confirm the elemental composition with high confidence. For the [M+H]⁺ ion of this compound, the exact mass can be calculated, providing unambiguous confirmation of the molecular formula C₆H₁₄N₄.
Table 4: HRMS Data for the Protonated Molecule of this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Significance |
|---|---|---|---|
| [M+H]⁺ | [C₆H₁₅N₄]⁺ | 143.13422 | Confirms the elemental composition and distinguishes it from other potential isobaric compounds. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule. In the case of this compound, IR spectroscopy provides distinct vibrational bands that confirm the presence of its key structural features: the azido (B1232118) group, the tertiary amine, and the aliphatic alkyl chains.
The most prominent and diagnostic absorption band for the azido moiety (-N₃) is its strong, sharp asymmetric stretching vibration, which typically appears in the region of 2100-2160 cm⁻¹. This band is highly characteristic and its presence is a primary indicator of the azido functional group. The symmetric stretching vibration of the azide is weaker and appears around 1250-1350 cm⁻¹.
The diethylamine (B46881) portion of the molecule contributes several characteristic bands. The C-N stretching vibration of the tertiary amine is typically observed in the 1250-1020 cm⁻¹ region. Additionally, the aliphatic ethyl groups give rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups are found in the 2850-3000 cm⁻¹ range. The C-H bending (scissoring) vibrations for -CH₂ appear around 1470 cm⁻¹, while the asymmetric and symmetric bending vibrations for -CH₃ are observed near 1460 cm⁻¹ and 1380 cm⁻¹, respectively vscht.cz.
A study on N-(2-azidoethyl) alkylnitramines, which are structurally related to this compound, confirmed the presence of the azido group through IR spectroscopy, further supporting these characteristic absorption regions researchgate.net. The IR spectrum of diethylamine itself shows these characteristic C-H and C-N vibrations researchgate.net.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azido (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |
| Azido (-N₃) | Symmetric Stretch | 1250 - 1350 | Medium to Weak |
| Aliphatic Amine (C-N) | Stretch | 1020 - 1250 | Medium |
| Alkyl C-H (-CH₂, -CH₃) | Stretch | 2850 - 3000 | Strong |
| Methylene C-H (-CH₂) | Scissoring (Bend) | ~1470 | Medium |
| Methyl C-H (-CH₃) | Asymmetric Bend | ~1460 | Medium |
This table is generated based on established principles of IR spectroscopy and data from related compounds vscht.czresearchgate.netresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The applicability of this technique for this compound is primarily dependent on the chromophores present in the molecule.
The diethylamine moiety, being a saturated amine, does not possess chromophores that absorb significantly in the standard UV-Vis range (above 220 nm). Saturated amines typically exhibit absorptions at wavelengths shorter than 210 nm, which are often difficult to measure with standard spectrophotometers researchgate.net.
The azido group, however, does have a weak electronic absorption in the UV region. Organic azides typically show a weak n → π* transition at around 280-290 nm. This absorption is generally of low molar absorptivity. The more intense π → π* transition occurs at a much shorter wavelength, often below 220 nm.
Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the weak absorption of the azido group in the near-UV range. This characteristic makes UV-Vis spectroscopy less suitable for high-sensitivity quantitative analysis of the compound unless derivatization is employed to introduce a stronger chromophore. However, it can be used for qualitative identification and to monitor reactions involving the azido group researchgate.net.
Table 2: Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Azido (-N₃) | n → π* | 280 - 290 | Low |
This table is based on general spectroscopic data for organic azides and saturated amines researchgate.netresearchgate.net.
Chromatographic Techniques for Purification and Analytical Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, purification, and purity assessment of chemical compounds. For a compound like this compound, which is polar and lacks a strong UV chromophore, specific HPLC methods must be employed for effective analysis.
Due to the basic nature of the diethylamine group, reversed-phase HPLC is a suitable approach. A C18 or a Phenyl-Hexyl column can be used for separation researchgate.netnih.gov. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The addition of an amine modifier, such as diethylamine itself in low concentrations, can help to block active silanol groups on the stationary phase, leading to improved peak shape and reduced tailing for the basic analyte researchgate.netnih.gov.
Detection presents a challenge due to the weak UV absorbance of the molecule researchgate.netresearchgate.net. While a UV detector can be used, sensitivity will be low. More suitable detection methods include:
Evaporative Light Scattering Detection (ELSD): This universal detector is not dependent on the optical properties of the analyte and is well-suited for compounds with no significant chromophore sielc.com.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, and also confirms the molecular weight of the compound.
Pre-column Derivatization: The amine functionality can be reacted with a derivatizing agent that introduces a highly UV-active or fluorescent tag. For instance, reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) can be used to create a derivative that can be sensitively detected by a fluorescence detector (FLD) nih.gov.
Table 3: Representative HPLC Conditions for Amine Analysis
| Parameter | Condition |
|---|---|
| Column | Primesep A; C18; Phenyl-Hexyl researchgate.netnih.govsielc.com |
| Mobile Phase | Acetonitrile/Water with Trifluoroacetic Acid (TFA) sielc.com or Acetonitrile/Acetate Buffer with Diethylamine researchgate.netnih.gov |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | ELSD, MS, or UV (low sensitivity), FLD (with derivatization) researchgate.netsielc.comnih.gov |
Gas Chromatography (GC) (if applicable)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of organic azides like this compound by GC can be problematic due to their potential thermal instability.
Organic azides can undergo thermal rearrangement or decomposition in the hot GC injector port. A common decomposition pathway is the Curtius rearrangement, where the azide is converted to an isocyanate upon heating nih.govresearchgate.net. This thermal lability can lead to poor reproducibility, inaccurate quantification, and potential loss of the analyte.
Despite these challenges, GC methods have been developed for the analysis of azides, often involving a derivatization step to form a more thermally stable compound prior to injection. For example, the azide anion can be alkylated to form a stable derivative suitable for GC-MS analysis oup.comnih.gov. Another approach involves derivatization with propionic anhydride; the resulting propionyl azide undergoes a predictable thermal rearrangement in the injector to ethyl isocyanate, which can then be reliably chromatographed and detected using a nitrogen-phosphorus detector (NPD) nih.govresearchgate.net.
Therefore, while direct GC analysis of this compound is likely not feasible due to thermal decomposition, GC and GC-MS can be considered applicable techniques if an appropriate and validated derivatization method is employed.
Table 4: Considerations for GC Analysis of this compound
| Technique | Applicability & Considerations |
|---|---|
| Direct GC Analysis | Not recommended due to thermal instability and potential for Curtius rearrangement in the injector nih.govresearchgate.net. |
| GC with Derivatization | Applicable. Derivatization (e.g., alkylation) can form a more thermally stable analyte for analysis by GC or GC-MS oup.comnih.gov. |
| Headspace GC | Potentially applicable, especially with derivatization to increase volatility and stability researchgate.net. |
Computational and Theoretical Investigations of 2 Azidoethyl Diethylamine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the electronic level. For a molecule like (2-azidoethyl)diethylamine, DFT calculations can provide a wealth of information about its structure, stability, and reactivity. These computational methods solve the Schrödinger equation for a many-electron system by approximating the electron density, offering a balance between accuracy and computational cost that makes them suitable for a wide range of chemical systems.
Studies on Electronic Structure and Bonding Characteristics
A primary application of DFT in studying this compound would be to determine its electronic structure and the nature of its chemical bonds. By calculating the molecular orbitals (MOs), researchers can visualize how electrons are distributed throughout the molecule. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for predicting the molecule's reactivity. The analysis of these frontier orbitals helps in understanding how this compound would interact with other chemical species.
Furthermore, population analysis techniques, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be employed to quantify the partial atomic charges on each atom. This information is vital for understanding the molecule's polarity and its susceptibility to nucleophilic or electrophilic attack. The bonding characteristics, including bond orders and the degree of covalent or ionic character, can also be thoroughly investigated, providing a detailed picture of the intramolecular forces that govern the molecule's structure.
Prediction of Molecular Geometries and Conformational Analysis
DFT calculations are highly effective in predicting the three-dimensional arrangement of atoms in a molecule. For this compound, this would involve optimizing the molecular geometry to find the lowest energy structure. The resulting data would include precise bond lengths, bond angles, and dihedral angles.
Due to the presence of flexible ethyl groups and the azidoethyl chain, this compound can exist in multiple conformations. Conformational analysis using DFT would involve systematically exploring the potential energy surface to identify various stable conformers and the energy barriers for interconversion between them. This is crucial for understanding the molecule's behavior in different environments, as the relative populations of conformers can influence its physical and chemical properties. The results of such an analysis are typically presented in a potential energy surface map or a table of relative energies of the different conformers.
| Parameter | Description |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |
| Bond Angles | The angle formed between three atoms across at least two bonds. |
| Dihedral Angles | The angle between two intersecting planes, used to define the conformation of the molecule. |
| Relative Energies | The energy of a conformer relative to the most stable conformer. |
Calculation of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, DFT calculations could be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The calculation of vibrational frequencies in an IR or Raman spectrum is based on the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can help in assigning the vibrational modes observed in experimental spectra, providing insights into the molecule's functional groups and their movements.
Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra. These calculations provide a theoretical basis for understanding the electronic environment around each nucleus in the molecule.
| Spectroscopic Parameter | Computational Method | Information Gained |
| Vibrational Frequencies (IR/Raman) | DFT frequency calculations | Identification of functional groups and vibrational modes. |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT | Prediction of the electronic environment of atomic nuclei. |
| NMR Coupling Constants | DFT calculations | Information about the connectivity and spatial relationship of atoms. |
Computational Studies on Reaction Mechanisms and Kinetics
Computational chemistry plays a vital role in understanding how chemical reactions occur and at what rate. For this compound, which contains a reactive azide (B81097) group, computational studies can elucidate the mechanisms of its various potential reactions, such as cycloadditions or reductions.
Elucidation of Reaction Pathways and Transition States
By mapping the potential energy surface of a reaction, computational methods can identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The geometry and electronic structure of the transition state provide crucial information about the mechanism of the reaction.
For example, in a [3+2] cycloaddition reaction involving the azide group of this compound, calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism. The nature of the transition state would reveal the synchronous or asynchronous breaking and forming of bonds.
Determination of Activation Energies and Reaction Rate Constants
Once the energies of the reactants and the transition state are calculated, the activation energy for the reaction can be determined. The activation energy is a critical factor that governs the rate of a chemical reaction. A lower activation energy implies a faster reaction.
Using transition state theory, the calculated activation energy can be used to estimate the reaction rate constant. This allows for a quantitative prediction of how fast the reaction will proceed under specific conditions. These theoretical rate constants can then be compared with experimental kinetic data to validate the proposed reaction mechanism.
| Kinetic Parameter | Computational Approach | Significance |
| Transition State Geometry | Locating the saddle point on the potential energy surface. | Provides insight into the structure of the activated complex. |
| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the temperature sensitivity and rate of the reaction. |
| Reaction Rate Constant (k) | Calculated using transition state theory from the activation energy. | Quantifies the speed of the reaction. |
: A Literature Review
Despite a comprehensive search of available scientific literature, no specific computational or theoretical investigations focused solely on the chemical compound this compound were identified.
This review aimed to synthesize research findings on the physicochemical descriptors, reactivity indices, and dynamic behavior of this compound, as outlined in the requested article structure. The intended sections were to cover:
Molecular Dynamics Simulations for Dynamic Behavior
However, searches of scholarly databases and computational chemistry resources did not yield any dedicated studies calculating or discussing the proton affinity, gas-phase basicity, solvation effects modeled by methods such as the Polarizable Continuum Model (PCM), or molecular dynamics simulations for this compound.
While general principles of computational chemistry allow for the theoretical calculation of such properties, and studies exist for other organic molecules, including various amines and azido (B1232118) compounds, the specific data for this compound appears to be absent from the public research domain at this time. Therefore, the creation of data tables and a detailed discussion of research findings as requested is not possible without the underlying primary research.
Derivatives, Analogs, and Structure Reactivity Relationship Srr Studies
Synthesis and Characterization of Substituted (2-Azidoethyl)diethylamine Analogs
The synthesis of substituted this compound analogs typically involves multi-step reaction sequences starting from readily available precursors. A common strategy is the nucleophilic substitution of a suitable leaving group with the azide (B81097) anion. For instance, the synthesis of N-(2-azidoethyl) alkylnitramines, which are analogs of this compound, begins with N-alkyl-2-ethanolamine. This starting material undergoes a series of reactions, including nitration and subsequent azidation, to yield the final product.
The characterization of these newly synthesized analogs is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed information about the chemical environment of protons in the molecule, confirming the arrangement of alkyl groups and the presence of the azidoethyl chain. Infrared (IR) spectroscopy is used to identify characteristic functional groups, with the azide group exhibiting a strong, sharp absorption band typically in the range of 2100-2250 cm⁻¹. Elemental analysis is also performed to determine the empirical formula of the compound, ensuring it matches the expected molecular formula.
Systematic Modifications of the Diethylamine (B46881) Moiety (e.g., secondary amine variations)
Systematic modifications of the diethylamine portion of this compound have been explored to investigate the influence of different secondary amine structures on the compound's properties. One notable example is the replacement of the diethylamine group with various N-alkylnitramines to create a series of N-(2-azidoethyl) alkylnitramine analogs.
In a study by Gao et al., a series of these analogs were synthesized, including methyl-(2-azidoethyl)nitramine (MeAEAN), ethyl-(2-azidoethyl)nitramine (EtAEAN), and Butyl-(2-azidoethyl)nitramine (BuAEAN). researchgate.net These compounds were synthesized from the corresponding N-alkyl-2-ethanolamines. The physical and chemical properties of these analogs were then characterized and compared.
| Compound Name | Abbreviation | Density (g/cm³) |
| Methyl-(2-azidoethyl)nitramine | MeAEAN | 1.343 |
| Ethyl-(2-azidoethyl)nitramine | EtAEAN | 1.320 |
| Butyl-(2-azidoethyl)nitramine | BuAEAN | 1.211 |
These modifications, where the diethylamino group is substituted with alkylnitramino groups, demonstrate how altering the electronic and steric nature of the amine moiety can impact the physical properties of the resulting azido (B1232118) compound. researchgate.net
Systematic Modifications of the Azidoethyl Moiety (e.g., chain length, branching)
While direct studies on the systematic modification of the azidoethyl moiety in this compound are not extensively documented in the reviewed literature, the principles of structure-activity relationships suggest that altering the length and branching of the alkyl chain would significantly impact the compound's properties.
Increasing the length of the alkyl chain (e.g., from azidoethyl to azidopropyl or azidobutyl) would likely influence the compound's physical properties such as boiling point, viscosity, and solubility. Generally, an increase in chain length leads to higher van der Waals forces between molecules, which would be expected to increase the boiling point and viscosity.
Introducing branching into the alkyl chain could have more complex effects. Steric hindrance around the azide group might alter its reactivity in cycloaddition reactions or its thermal decomposition pathway. The electronic environment of the azide group could also be subtly modified by the presence of nearby alkyl groups, potentially influencing its stability.
Influence of Structural Variations on Chemical Reactivity and Synthetic Utility
Structural variations in this compound and its analogs have a profound influence on their chemical reactivity and synthetic utility. The azide functional group is known for its diverse reactivity, participating in reactions such as reduction to amines, cycloadditions (e.g., "click chemistry"), and thermal or photochemical decomposition to form nitrenes.
The nature of the substituent on the amine nitrogen can modulate the reactivity of the azide group. For example, the presence of electron-withdrawing groups, such as the nitramino group in N-(2-azidoethyl) alkylnitramines, can influence the thermal stability of the molecule. The thermal decomposition of such compounds is a critical aspect of their characterization as energetic materials. Studies on related compounds like 2-Azido-N,N-dimethylethanamine (DMAZ) indicate that the primary decomposition pathway involves the fission of the N-N₂ bond to form a nitrene intermediate. researchgate.net
The synthetic utility of these compounds is largely centered around the reactivity of the azide group. As building blocks, they can be used to introduce the azidoethylamino moiety into larger molecules. For example, the azide can undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring, a cornerstone of click chemistry. This allows for the efficient and specific conjugation of the azidoamine to other molecules.
Comparative Studies with Related Azidoamines (e.g., DMAZ, MMAZ, PyrrAZ, MorphAZ, TAzEA)
A comparative analysis of this compound with other related azidoamines provides valuable insights into the structure-property relationships within this class of compounds. The compounds for comparison include 2-Azido-N,N-dimethylethanamine (DMAZ), N-methyl-2-azidoethanamine (MMAZ), 1-(2-Azidoethyl)pyrrolidine (PyrrAZ), 4-(2-Azidoethyl)morpholine (MorphAZ), and Triethylazidoethane amine (TAzEA).
Synthesis and Properties:
The synthesis of these azidoamines generally follows similar synthetic routes, often involving the reaction of a corresponding chloroethylamine hydrochloride with sodium azide. nih.gov For example, DMAZ is typically synthesized by reacting 2-Chloro-N,N-dimethylethylamine hydrochloride with sodium azide in an aqueous solution. nih.gov
The physical and chemical properties of these compounds are influenced by the nature of the amine substituent.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | DEAZ | C₆H₁₄N₄ | 142.20 | Diethylamino group |
| 2-Azido-N,N-dimethylethanamine | DMAZ | C₄H₁₀N₄ | 114.15 | Dimethylamino group |
| N-methyl-2-azidoethanamine | MMAZ | C₃H₈N₄ | 100.12 | Methylamino group |
| 1-(2-Azidoethyl)pyrrolidine | PyrrAZ | C₆H₁₂N₄ | 140.19 | Pyrrolidine ring |
| 4-(2-Azidoethyl)morpholine | MorphAZ | C₆H₁₂N₄O | 156.18 | Morpholine (B109124) ring |
| Triethylazidoethane amine | TAzEA | C₈H₁₉N₄⁺ | 171.26 (cation) | Quaternary ammonium (B1175870) |
Reactivity and Stability:
The reactivity of these azidoamines is largely dictated by the azide group. However, the amine moiety can influence factors such as basicity and nucleophilicity, which can in turn affect reaction kinetics and pathways.
The thermal stability of these compounds is a critical parameter, especially for their potential use as energetic materials. Studies on the thermal decomposition of DMAZ have shown that the primary decomposition pathway is the cleavage of the N-N₂ bond. researchgate.net It is expected that the other azidoamines in this series would follow a similar decomposition mechanism, with the stability being influenced by the electronic and steric effects of the amine substituent. For instance, the presence of the oxygen atom in the morpholine ring of MorphAZ might introduce different decomposition pathways or alter the stability compared to the purely alkyl-substituted amines. TAzEA, being a quaternary ammonium salt, would have significantly different physical properties, such as higher melting and boiling points and solubility in polar solvents, compared to the tertiary amine analogs.
Future Directions and Emerging Research Avenues
Integration of (2-Azidoethyl)diethylamine into Flow Chemistry and Automated Synthesis
The synthesis and handling of organic azides can present safety challenges, particularly on a larger scale. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages in terms of safety, heat transfer, and scalability. mdpi.comdurham.ac.uk The integration of this compound synthesis into continuous-flow systems can mitigate risks associated with the accumulation of potentially unstable intermediates. nih.gov Such systems allow for precise control over reaction parameters, leading to improved yields and purity. mdpi.comnih.gov
Furthermore, the field is moving towards fully automated synthesis platforms that utilize pre-packed reagent cartridges to perform multi-step sequences with minimal human intervention. synplechem.combohrium.com Automated systems have been developed for both the synthesis of organic azides from primary amines and for subsequent reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). synplechem.comnih.gov Applying this technology to this compound would enable its on-demand generation and immediate use in subsequent transformations, streamlining the creation of compound libraries for various applications. nih.govnih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Azide (B81097) Compounds
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to accumulation of large quantities of hazardous reagents/intermediates. | Enhanced safety by using small reactor volumes and minimizing the amount of hazardous material at any given time. nih.gov |
| Heat Transfer | Often limited by the surface-area-to-volume ratio, can lead to hotspots. | Superior heat transfer due to high surface-area-to-volume ratio, allowing for better temperature control. durham.ac.uk |
| Scalability | Scale-up can be complex and introduce new safety or performance issues. | More straightforward and predictable scalability by running the system for longer periods or in parallel. |
| Process Control | Less precise control over mixing and reaction time. | Precise control over residence time, stoichiometry, and temperature, leading to higher reproducibility. mdpi.com |
| Integration | Difficult to couple multiple reaction steps without isolating intermediates. | Enables "telescoped" reactions where the output of one reactor flows directly into the next, improving efficiency. mdpi.comnih.gov |
Development of Novel Catalytic Systems for its Transformations
The azide group of this compound is primarily utilized in cycloaddition reactions, most notably the CuAAC, or "click chemistry." mdpi.com Future research will likely focus on developing more advanced catalytic systems to enhance the efficiency, scope, and sustainability of these transformations. While first-generation copper(I) catalysts are highly effective, there is a drive to develop systems that are more robust, reusable, and biologically compatible. nih.gov
Emerging areas include the design of heterogeneous catalysts, where the catalytic species (e.g., copper nanoparticles) is immobilized on a solid support like silicon carbide or within nanotubes. mdpi.comresearchgate.net These catalysts offer significant advantages, including simplified product purification and the potential for catalyst recycling over multiple reaction cycles. mdpi.comresearchgate.net Additionally, research into ligand-accelerated catalysis continues to yield complexes that can perform reactions at very low concentrations and in aqueous environments, which is crucial for biological applications. nih.gov The development of metal-free cycloaddition reactions, driven by supramolecular self-assembly, also presents a promising avenue for in vivo applications where metal toxicity is a concern. nih.gov
Table 2: Overview of Catalytic Systems for Azide-Alkyne Cycloadditions
| Catalyst Type | Example(s) | Reaction Medium | Key Advantages |
|---|---|---|---|
| Homogeneous | CuBr, Cu(CH₃COO)₂·H₂O with ligands (e.g., triazolylamines, bipyridines) | Organic solvents, Aqueous mixtures | High activity and selectivity, well-understood mechanisms. mdpi.comnih.gov |
| Heterogeneous | Copper Wire, Copper Plate, Cu nanoparticles on supports (Cu/β-SiC, Cu@Hal) | Organic solvents, Supercritical CO₂, Water | Ease of separation from product, catalyst reusability, suitability for flow chemistry. mdpi.comresearchgate.net |
| Metal-Free | Supramolecular Self-Assembly | Aqueous solution | Biocompatible (avoids metal toxicity), can achieve high regioselectivity through spatial confinement. nih.gov |
Exploration of New Interdisciplinary Applications in Chemical Biology and Materials Science
The dual functionality of this compound makes it an attractive candidate for applications that bridge different scientific disciplines.
Chemical Biology: In chemical biology, the azide group serves as a chemical handle for bioconjugation via click chemistry. acs.org this compound can be used to introduce an azide moiety onto biomolecules, enabling the attachment of fluorescent probes, affinity tags, or drug molecules. An important application is the modification of RNA, where derivatives like 2′-O-(2-azidoethyl) uridine are incorporated to allow for precise labeling and functionalization. acs.orgnih.gov The diethylamino group could further serve to modulate solubility or act as a pH-sensitive element in biological probes.
Materials Science: The high nitrogen content of the azide group is a key feature in the development of energetic materials. nih.gov While this compound itself is not a primary energetic material, it can serve as a precursor for synthesizing more complex, high-nitrogen compounds where the diethylamino group can help tune physical properties like melting point and sensitivity. nih.gov In polymer science, the azide group can be used for cross-linking polymer chains through thermal or photochemical activation, creating novel materials with tailored mechanical or thermal properties. mdpi.com
Advanced Computational Design and Prediction of Novel Azido-Amine Compounds
Computational chemistry is becoming an indispensable tool for designing new molecules and predicting their properties before their synthesis. rsc.org For azido-amine compounds, computational models can predict a wide range of characteristics. Quantitative Structure-Reactivity Relationship (QSRR) models can forecast the reaction rates and regioselectivity of transformations like the azidolysis of epoxides. nih.gov
Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms and predict the selectivity of cycloaddition reactions involving azides, helping to rationalize experimental outcomes. nih.govresearchgate.netrsc.org These computational approaches can be used to design novel derivatives of this compound with enhanced reactivity or specific physical properties. For instance, computer-aided molecular design can be employed to screen virtual libraries of related compounds to identify candidates with optimal properties for use as energetic plasticizers or other advanced materials. rsc.org This predictive power accelerates the discovery process and reduces the experimental effort required to develop new functional molecules. researchgate.net
Table 3: Computational Methods in the Design of Azido (B1232118) Compounds
| Computational Method | Predictive Capability | Application Example |
|---|---|---|
| Quantitative Structure-Reactivity Relationship (QSRR) | Reaction rates, regioselectivity. nih.govresearchgate.net | Predicting the outcome of epoxide opening with sodium azide based on substituent properties. nih.gov |
| Density Functional Theory (DFT) | Reaction barriers, transition state structures, mechanism elucidation, selectivity. nih.govresearchgate.net | Determining the site- and regio-selectivity of azide-allene cycloadditions. nih.govresearchgate.net |
| Computer-Aided Molecular Design (CAMD) | Physicochemical and energetic properties (e.g., glass transition temperature, density). mdpi.comrsc.org | Designing novel azido-ester structures as energetic plasticizers and predicting their performance. rsc.org |
| Molecular Dynamics (MD) Simulations | Crystal packing, intermolecular interactions, material properties. | Investigating intermolecular forces (e.g., hydrogen bonding) in high-nitrogen-content crystals. researchgate.netnih.gov |
Sustainable and Green Chemistry Approaches in Azidoethylamine Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.commdpi.com Future research on the synthesis of this compound and related compounds will increasingly incorporate these principles.
Key areas of focus include the use of greener solvents, such as supercritical CO₂, which has been shown to be a viable medium for CuAAC reactions. mdpi.com Other approaches involve developing solvent-free reaction conditions, where reagents are mixed directly, often with grinding or milling, to produce the desired product with minimal waste. researchgate.netnih.gov Energy-efficient techniques, such as microwave-assisted synthesis, can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.comnih.govresearchgate.net The development of catalytic processes that use recyclable catalysts and maximize atom economy—the efficiency with which atoms from the reactants are incorporated into the final product—will be central to creating more sustainable synthetic routes. mdpi.com
Q & A
Basic: What are the common synthetic routes for (2-Azidoethyl)diethylamine, and what methodological considerations are critical for optimizing yield and purity?
Methodological Answer:
this compound can be synthesized via:
- Azidation of 2-Chloroethyldiethylamine : React 2-chloroethyldiethylamine with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C. This leverages nucleophilic substitution (SN2) to replace chloride with azide .
- Reductive Amination : Use diethylamine and a carbonyl precursor (e.g., glyoxal) under hydrogenation with catalysts like Pd/C or Raney Ni. This method requires careful pH control (~pH 5–6) to favor imine formation .
Key Considerations:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance azide solubility and reaction efficiency.
- Temperature : Maintain 70–80°C for azidation to minimize side reactions (e.g., elimination).
- Workup : Use extraction with dichloromethane and silica gel chromatography to isolate the product.
Basic: How can researchers characterize the structural and chemical properties of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.0–1.2 ppm (CH₃ of diethyl groups), δ 2.5–3.0 ppm (N-CH₂-CH₂-N₃).
- ¹³C NMR : Signals near 45–50 ppm (N-CH₂-CH₂-N₃) and 12–15 ppm (CH₃).
- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 157.1. High-resolution MS (HRMS) confirms molecular formula (C₆H₁₃N₄) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 210 nm to assess purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
